molecular formula C12H16N4 B14248187 N~2~,N~2~-Diethylquinoxaline-2,3-diamine CAS No. 480439-16-5

N~2~,N~2~-Diethylquinoxaline-2,3-diamine

Cat. No.: B14248187
CAS No.: 480439-16-5
M. Wt: 216.28 g/mol
InChI Key: HYYJGLKRMRWYCE-UHFFFAOYSA-N
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Description

N~2~,N~2~-Diethylquinoxaline-2,3-diamine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

480439-16-5

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

3-N,3-N-diethylquinoxaline-2,3-diamine

InChI

InChI=1S/C12H16N4/c1-3-16(4-2)12-11(13)14-9-7-5-6-8-10(9)15-12/h5-8H,3-4H2,1-2H3,(H2,13,14)

InChI Key

HYYJGLKRMRWYCE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2N=C1N

Origin of Product

United States

Spectroscopic Characterization of N2,n2 Diethylquinoxaline 2,3 Diamine and Analogous Structures

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FT-IR spectrum of N2,N2-Diethylquinoxaline-2,3-diamine would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. ias.ac.in

N-H Vibrations: The primary amino group (-NH₂) at the C-3 position is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H bending vibration (scissoring) is also expected near 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. scialert.net Aliphatic C-H stretching vibrations from the ethyl groups will be observed as stronger bands just below 3000 cm⁻¹, in the 2850-2970 cm⁻¹ range. nist.gov

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the quinoxaline (B1680401) aromatic system result in a series of characteristic absorption bands in the 1450-1620 cm⁻¹ region. scialert.net

C-N Vibrations: The C-N stretching vibrations for both the aromatic and aliphatic amine groups are expected in the 1200-1350 cm⁻¹ region. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for N2,N2-Diethylquinoxaline-2,3-diamine

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2970Strong
N-H Bend1600 - 1650Medium
C=C and C=N Ring Stretch1450 - 1620Medium-Strong
C-N Stretch1200 - 1350Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis. High-resolution mass spectrometry and hyphenated techniques like LC-MS are particularly valuable for the analysis of quinoxaline derivatives.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This is crucial for confirming the identity of newly synthesized quinoxaline derivatives and distinguishing between isomers. Techniques like Time-of-Flight (TOF) MS, often coupled with electrospray ionization (ESI), allow for the unambiguous identification of molecular ions. copernicus.org

The fragmentation patterns observed in HRMS/MS experiments offer deep structural insights. For N,N-dialkylamine compounds, fragmentation can be initiated by cleavage at the α-C-C bond relative to the nitrogen atom. nih.gov In the case of N2,N2-Diethylquinoxaline-2,3-diamine, characteristic fragmentation would likely involve the loss of ethyl or diethylamino groups, as well as fragmentation of the quinoxaline ring itself. Studies on related compounds have shown that the fragmentation pathways are significantly influenced by the nature of the substituents on the quinoxaline core. arkat-usa.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the separation, detection, and quantification of quinoxaline derivatives in complex mixtures. chromatographyonline.com This technique is widely applied in pharmaceutical analysis, food safety, and environmental monitoring to detect trace levels of quinoxaline compounds. chromatographyonline.comtandfonline.comnih.gov

Typical LC-MS methods for quinoxaline analysis involve:

Chromatography: Reversed-phase chromatography using a C18 column is common. chromatographyonline.comnih.gov The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid to improve ionization. chromatographyonline.comtandfonline.com

Ionization: Electrospray ionization (ESI) in positive mode is frequently used, as the nitrogen atoms in the quinoxaline ring are readily protonated to form [M+H]⁺ ions. chromatographyonline.com

Detection: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for quantifying specific target compounds. chromatographyonline.comtandfonline.com

These methods have demonstrated excellent linearity, low limits of detection (LOD) often in the µg/kg or ng/L range, and good recovery rates, making them suitable for rigorous analytical applications. chromatographyonline.comtandfonline.comnih.gov

Table 2: Example LC-MS Parameters for Quinoxaline Derivative Analysis
ParameterTypical ConditionsReference(s)
Column C18 (e.g., Acquity UHPLC BEH C18) chromatographyonline.comnih.gov
Mobile Phase Acetonitrile/Methanol and Water with 0.1% Formic Acid chromatographyonline.comtandfonline.com
Ionization Electrospray Ionization (ESI), Positive Mode chromatographyonline.com
Detection Triple Quadrupole MS, Multiple Reaction Monitoring (MRM) chromatographyonline.comtandfonline.com

Electronic Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light, providing insights into its electronic structure and photophysical properties.

UV-Vis spectroscopy is fundamental for characterizing the chromophoric quinoxaline system. Organic molecules with conjugated π systems absorb light in the UV-visible region, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org Quinoxaline derivatives typically exhibit two main types of absorption bands:

π → π* Transitions: These high-energy transitions correspond to the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. They are generally observed in the shorter wavelength UV region. symbiosisonlinepublishing.com

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to a π* antibonding orbital. uzh.chyoutube.com These are typically of lower energy (longer wavelength) and lower intensity compared to π → π* transitions. symbiosisonlinepublishing.com

The introduction of substituents, such as the diethylamino groups in N2,N2-Diethylquinoxaline-2,3-diamine, can significantly influence the absorption spectrum. Electron-donating groups often cause a bathochromic (red) shift in the absorption maxima due to intramolecular charge transfer (ICT) phenomena. cardiff.ac.uk

Table 3: UV-Vis Absorption Maxima for Selected Quinoxaline Analogs
Compound/AnalogSolventAbsorption Maxima (λmax, nm)Transition Type(s)Reference
6-methyl-2,3-diphenylquinoxalineEthanol (B145695)248.5, 347.5π → π, n → π symbiosisonlinepublishing.com
2,3-diphenylquinoxalin-6-vinyl benzaldehydeNot specified250, 348π → π, n → π symbiosisonlinepublishing.com
Thiophene-Quinoxaline Donor-Acceptor SystemsNot specified390 - 461ICT cardiff.ac.uk
p-Nitro substituted push-pull chromophoreEthanol424ICT cardiff.ac.uk

Many quinoxaline derivatives are fluorescent, making photoluminescence (PL) spectroscopy a key technique for characterizing their emission properties. mdpi.com The quinoxaline moiety itself is considered a representative fluorophore. Upon absorbing light and reaching an excited electronic state, the molecule can relax to the ground state by emitting a photon.

The emission wavelength and quantum yield are highly dependent on the molecular structure. The introduction of electron-donating groups, such as amino or alkylamino substituents, can enhance fluorescence and tune the emission color. mdpi.com For instance, 2,3-diphenylquinoxaline (B159395) amine derivatives have been shown to exhibit emissions from blue to yellow. Studies on various analogs have reported a wide range of emission maxima:

A vinyl benzaldehyde-capped 2,3-diphenylquinoxaline derivative was found to exhibit bluish-green emission around 454 nm. symbiosisonlinepublishing.com

A 2,3-biphenyl quinoxaline 6-amine analog showed fluorescence emission at 518 nm. researchgate.net

Amino-substituted quinoxalines can have emission bands in the 430–580 nm region. mdpi.com

The significant fluorescence quantum yield of some quinoxaline derivatives makes them promising candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs). acs.org

Solid-State Characterization

Solid-state characterization is crucial for understanding the three-dimensional arrangement of molecules in a crystalline material. Techniques such as Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) provide detailed information about molecular structure, conformation, and the packing of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a single crystal. Although a crystal structure for N2,N2-Diethylquinoxaline-2,3-diamine has not been reported, studies on analogous 2,3-disubstituted quinoxalines reveal common structural features.

The core quinoxaline ring system is generally found to be planar or nearly planar. The substituents at the 2- and 3-positions, however, often exhibit significant torsion angles with respect to this plane, influenced by steric hindrance and electronic effects. For instance, in 2,3-diphenylquinoxaline, the phenyl rings are twisted out of the plane of the quinoxaline moiety with torsion angles of 36.88(5)° and 53.32(4)°. Similarly, in 2,3-bis(thiophen-3-yl)quinoxaline, the two thienyl rings are inclined to the quinoxaline mean plane by 63.94(8)° and 21.35(8)°. nih.gov

The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π–π stacking. In the case of N2,N2-Diethylquinoxaline-2,3-diamine, the presence of amino groups introduces the possibility of hydrogen bonding, although the N-diethyl substitution prevents traditional N-H---N hydrogen bonds between the primary amine groups that would be present in the parent quinoxaline-2,3-diamine (B1295900). Intermolecular interactions would likely be dominated by C-H---N interactions and van der Waals forces. The packing motif could be influenced by the orientation of the diethyl groups, potentially leading to interdigitated structures. In analogous structures like 2,3-diphenylbenzo[g]quinoxaline, the crystal packing is described as a herringbone motif, driven by C-H---π interactions rather than strong π–π stacking. researchgate.net

Below are tables detailing crystallographic data for some analogous quinoxaline derivatives.

Crystallographic Data for 2,3-Diphenylquinoxaline
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)6.0325(3)
b (Å)10.9516(6)
c (Å)22.5985(13)
β (°)95.107(2)
Volume (ų)1487.3(1)
Z4
Crystallographic Data for 2,3-Bis(thiophen-3-yl)quinoxaline
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)15.966(2)
b (Å)5.5741(15)
c (Å)15.629(4)
β (°)98.25(2)
Volume (ų)1376.5(6)
Z4

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. It provides a diffraction pattern, which is a fingerprint of the crystalline phases present. While no specific PXRD data has been reported for N2,N2-Diethylquinoxaline-2,3-diamine, analysis of related compounds, such as quinoxaline-2,3-dione hydrates, demonstrates the utility of this method. ias.ac.in

A PXRD pattern for a crystalline sample of N2,N2-Diethylquinoxaline-2,3-diamine would be expected to show a series of sharp peaks at specific diffraction angles (2θ). The position and intensity of these peaks are determined by the crystal lattice parameters (the size and shape of the unit cell). This pattern can be used for:

Phase Identification: Comparing the experimental pattern to a database of known patterns can confirm the identity of the compound.

Purity Analysis: The presence of peaks corresponding to other crystalline phases would indicate impurities.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Crystallinity Assessment: A pattern with sharp peaks indicates a highly crystalline material, whereas a broad, diffuse pattern suggests an amorphous or poorly crystalline sample.

For example, the PXRD analysis of hydrated crystals of quinoxaline-2,3-dione has been used to confirm the crystalline nature of the material synthesized via a green, solvent-free method. ias.ac.in The diffraction pattern provides information on the d-spacings, which correspond to the distances between planes of atoms in the crystal lattice.

The table below shows hypothetical PXRD peak data to illustrate the type of information obtained from such an analysis. The actual data for N2,N2-Diethylquinoxaline-2,3-diamine would need to be determined experimentally.

Illustrative Powder X-ray Diffraction Data
2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.82100
20.84.2760
24.73.6075
28.13.1750

Theoretical and Computational Investigations on N2,n2 Diethylquinoxaline 2,3 Diamine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental properties of quinoxaline (B1680401) derivatives. These methods offer profound insights into molecular geometry, electronic structure, and chemical reactivity, which are critical for understanding the behavior of these compounds and for designing new molecules with tailored properties.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity

DFT calculations are routinely employed to determine the optimized molecular geometry of quinoxaline derivatives. For N2,N2-Diethylquinoxaline-2,3-diamine, it is anticipated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict a nearly planar quinoxaline core. The diethylamino substituents at the 2 and 3 positions would introduce some degree of conformational flexibility. The calculated bond lengths and angles would be expected to be in close agreement with experimental data if available. For instance, studies on similar quinoxaline compounds have shown excellent correlation between DFT-calculated and X-ray diffraction-determined structural parameters. nih.govcolab.ws

The electronic structure of N2,N2-Diethylquinoxaline-2,3-diamine can be thoroughly analyzed using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For N2,N2-Diethylquinoxaline-2,3-diamine, the presence of electron-donating diethylamino groups is expected to raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity. researchgate.net The distribution of these frontier molecular orbitals would likely show the HOMO localized primarily on the electron-rich diamine-substituted pyrazine (B50134) ring, while the LUMO might be distributed across the entire quinoxaline scaffold.

Reactivity Descriptor Formula Interpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)Propensity to accept electrons.

This table presents theoretical reactivity descriptors that can be calculated for N2,N2-Diethylquinoxaline-2,3-diamine using DFT.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving quinoxaline derivatives. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways, locate transition states, and calculate activation energies. This information is vital for understanding reaction kinetics and for optimizing reaction conditions.

For N2,N2-Diethylquinoxaline-2,3-diamine, computational methods could be used to explore various reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring or oxidation of the amino groups. The calculations would involve optimizing the geometries of reactants, products, and any intermediates, as well as locating the transition state structures connecting them. The nature of the transition states can be confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. Such studies on related heterocyclic systems have been instrumental in elucidating complex reaction pathways.

Prediction of Spectroscopic Parameters

DFT and other quantum chemical methods are highly effective in predicting various spectroscopic parameters, which can be invaluable for the characterization of new compounds. For N2,N2-Diethylquinoxaline-2,3-diamine, these computational techniques can provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. colab.wsias.ac.in

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. ias.ac.inmdpi.com For N2,N2-Diethylquinoxaline-2,3-diamine, the calculations would predict the chemical shifts for the protons and carbons of the quinoxaline core and the diethylamino substituents. These theoretical values, when compared to experimental spectra, can aid in the assignment of signals and confirm the compound's structure.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule and can be used to interpret experimental Infrared (IR) and Raman spectra. The calculated spectrum for N2,N2-Diethylquinoxaline-2,3-diamine would be expected to show characteristic peaks for the C-H, C=N, C=C, and N-H (if any) stretching and bending vibrations.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. ias.ac.inresearchgate.net By calculating the energies of the electronic transitions between the ground state and various excited states, a theoretical UV-Vis spectrum can be generated. For N2,N2-Diethylquinoxaline-2,3-diamine, the calculations would likely predict transitions in the UV and possibly the visible region, arising from π-π* and n-π* electronic transitions within the quinoxaline chromophore.

Spectroscopic Technique Predicted Parameters Computational Method
Nuclear Magnetic Resonance (NMR)1H and 13C Chemical ShiftsDFT with GIAO
Infrared (IR) and Raman SpectroscopyVibrational Frequencies and IntensitiesDFT Frequency Calculations
UV-Visible (UV-Vis) SpectroscopyElectronic Transition Energies and Oscillator StrengthsTime-Dependent DFT (TD-DFT)

This table summarizes the predictable spectroscopic parameters for N2,N2-Diethylquinoxaline-2,3-diamine and the corresponding computational methods.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a detailed picture of the electronic structure of a single molecule, molecular modeling and dynamics simulations are essential for understanding the conformational behavior and intermolecular interactions of molecular systems, often in a condensed phase.

Conformational Analysis and Stability Studies

The diethylamino groups of N2,N2-Diethylquinoxaline-2,3-diamine introduce conformational flexibility. A systematic conformational analysis can be performed using molecular mechanics or DFT to identify the low-energy conformers of the molecule. This would involve rotating the bonds of the diethylamino groups and calculating the relative energies of the resulting geometries. The results of such a study would reveal the most stable conformations and the energy barriers between them. Understanding the preferred conformations is crucial as it can influence the molecule's biological activity and physical properties.

Intermolecular Interactions and Intramolecular Hydrogen Bonding Analysis for Structural Rigidity and Planarity

The potential for intramolecular hydrogen bonding in N2,N2-Diethylquinoxaline-2,3-diamine is an important aspect to consider. Although the diethylamino groups lack protons for conventional hydrogen bonding, the nitrogen atoms of these groups could potentially interact with other parts of the molecule or with neighboring molecules. More significantly, in related 2,3-diaminoquinoxaline systems with N-H bonds, intramolecular hydrogen bonding between the amino proton and the quinoxaline nitrogen has been shown to play a crucial role in stabilizing a planar conformation. core.ac.uknih.gov

In the case of N2,N2-Diethylquinoxaline-2,3-diamine, molecular dynamics simulations could be employed to study its behavior in a solvent or in the solid state. These simulations would reveal the nature and strength of intermolecular interactions, such as van der Waals forces and electrostatic interactions, which govern the packing of the molecules in a crystal or their solvation in a liquid. Analysis of the radial distribution functions from the simulation trajectory can provide insights into the local molecular environment.

Furthermore, computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be applied to the results of DFT calculations to quantitatively characterize weak interactions, including potential intramolecular C-H···N interactions that might contribute to the rigidity and planarity of the molecular structure. beilstein-journals.org Studies on similar N-heteroacenes have demonstrated the utility of these methods in understanding the role of weak intermolecular forces in tuning the properties of organic materials. beilstein-journals.org

Structure-Property Relationship Studies from a Computational Perspective

Computational chemistry provides powerful tools to elucidate the relationship between the molecular structure of quinoxaline derivatives and their physicochemical properties. Techniques such as Density Functional Theory (DFT) are instrumental in understanding the electronic structure, reactivity, and potential applications of these compounds.

The introduction of diethylamino groups at the N2 position of the quinoxaline-2,3-diamine (B1295900) core significantly influences its electronic properties. These electron-donating groups are expected to increase the electron density of the quinoxaline ring system, thereby affecting its reactivity and interaction with other molecules.

Frontier Molecular Orbitals and Reactivity Descriptors:

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. For quinoxaline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity.

Below is a representative table of computed quantum chemical parameters for related quinoxaline derivatives, illustrating the typical range of values obtained through DFT calculations.

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)
Quinoxalin-2(H)-one-6.21-1.854.36
3-methylquinoxalin-2(1H)-one-6.04-1.774.27
3-aminoquinoxalin-2(1H)-one-5.62-1.524.10
6,7-Difluoro-2,3-diphenylquinoxaline-5.62-2.952.67

Note: The data presented is for illustrative purposes and is based on published calculations for related quinoxaline derivatives, not N~2~,N~2~-Diethylquinoxaline-2,3-diamine. researchgate.netresearchgate.net

These theoretical calculations are instrumental in predicting various properties, including but not limited to, electrochemical behavior and non-linear optical properties. researchgate.netdoaj.org For example, the calculated redox potentials for quinoxalin-2(H)-one and its derivatives show a clear trend related to the electron-donating or withdrawing nature of the substituents. researchgate.net The amino derivative, being an electron-donating group, exhibits a more negative reduction potential compared to the parent compound. researchgate.net

Advanced Computational Methods in Chemical Research (e.g., for Plasma Physics, Corrosion Inhibition)

Advanced computational methods are increasingly being applied to understand complex chemical phenomena, with applications ranging from plasma physics to corrosion inhibition. While specific studies on N2,N2-Diethylquinoxaline-2,3-diamine in these advanced fields are limited, the broader class of quinoxaline derivatives has been the subject of such investigations.

Corrosion Inhibition:

Quinoxaline derivatives have been extensively studied as potential corrosion inhibitors for various metals, particularly in acidic media. acs.orgimist.maresearchgate.netorientjchem.orgacs.orgimist.maresearchgate.net Computational methods like DFT and molecular dynamics (MD) simulations are employed to understand the mechanism of inhibition at the molecular level.

DFT calculations help in determining the electronic properties of the inhibitor molecules, such as the HOMO and LUMO energies, the energy gap (ΔE), dipole moment, and the fraction of electrons transferred (ΔN). imist.maacs.org These parameters are correlated with the inhibition efficiency. imist.maacs.org For instance, a higher HOMO energy suggests a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition. researchgate.net Conversely, a lower LUMO energy indicates a higher tendency to accept electrons from the metal surface. researchgate.net

Molecular dynamics simulations provide insights into the adsorption behavior of the inhibitor molecules on the metal surface. researchgate.netimist.maacs.org These simulations can predict the adsorption energy and the orientation of the molecules on the surface, revealing whether the adsorption is parallel or perpendicular to the surface. researchgate.netimist.ma This information is crucial for understanding the formation of a protective film that prevents corrosion. Studies on various quinoxaline derivatives have shown that they tend to adsorb on the metal surface, and the strength of this adsorption is influenced by the molecular structure. researchgate.netimist.maacs.org

The following table summarizes key quantum chemical parameters calculated for some quinoxaline derivatives used in corrosion inhibition studies.

InhibitorEHOMO (eV)ELUMO (eV)ΔE (eV)Dipole Moment (Debye)
Quinoxaline-6.91-1.475.440.45
2-chloroquinoxaline-7.21-2.015.202.28
2-quinoxalinethiol-6.42-2.044.383.12
4-(quinoxalin-2-yl)phenol-6.20-1.854.352.10

Note: This data is based on published theoretical calculations for quinoxaline and its derivatives as corrosion inhibitors. acs.org

Plasma Physics:

Computational modeling is a vital tool in plasma physics and chemistry for understanding and optimizing plasma processes. arxiv.orgaip.orgbohrium.comaltasimtechnologies.comcomsol.com Methods like DFT are used to investigate the fundamental interactions between plasma species and surfaces. For example, DFT can be employed to study the effect of electric fields and surface charges on chemical reactions at the plasma-catalyst interface, such as in plasma-catalytic ammonia (B1221849) synthesis. acs.orgrsc.orgrsc.org

These computational approaches allow researchers to model the complex chemical reaction networks in low-temperature plasmas and to predict the behavior of different species. arxiv.org While direct applications of these methods to N2,N2-Diethylquinoxaline-2,3-diamine are yet to be reported, the principles are broadly applicable to understanding the behavior of organic molecules in a plasma environment. For instance, DFT can be used to calculate the bond dissociation energies and reaction pathways of the molecule when subjected to energetic electrons and ions present in the plasma. This information is crucial for applications such as plasma polymerization or surface functionalization using quinoxaline-based precursors.

The integration of DFT with microkinetic modeling provides a powerful framework for understanding the interplay between gas-phase chemistry and surface reactions in plasma catalysis. acs.org This multiscale modeling approach can help in designing more efficient plasma-catalytic systems for various chemical transformations. aip.org

Advanced Applications and Material Science Potential of Quinoxaline 2,3 Diamine Derivatives Excluding Biological/medical Focus

Organic Electronic Materials

The intrinsic electronic properties of quinoxaline-2,3-diamine (B1295900) derivatives make them prime candidates for use in organic electronic devices. The ability to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels by modifying the amine substituents allows for the precise design of materials with desired electronic and photophysical characteristics. rsc.orgresearchgate.net

Electroluminescent Devices and Organic Light-Emitting Diodes (OLEDs)

Quinoxaline-diamine derivatives are recognized for their potential as emissive materials in electroluminescent devices, including OLEDs. rsc.org The D-A-D structure inherent in these molecules often leads to bright fluorescence and strong solid-state emission. rsc.org Some derivatives exhibit a phenomenon known as aggregation-induced emission (AIE), where the material becomes more emissive in its aggregated or solid state, a highly desirable property for preventing luminescence quenching in thin-film devices. rsc.orgrsc.org

Researchers have synthesized various quinoxaline (B1680401) amine derivatives that demonstrate emissions spanning from blue to yellow in both solution and solid films. rsc.org For instance, certain dibenzo[f,h]furo[2,3-b]quinoxaline derivatives have been successfully employed as dopants in OLEDs to achieve highly efficient and pure deep-blue emission. rsc.org The combination of good thermal stability and strong solid-state emission makes these compounds promising emitters for next-generation display and lighting technologies. rsc.org

Organic Semiconductors

The tunable electronic nature of quinoxaline-based compounds allows them to function as organic semiconductors. rsc.org By carefully selecting the amine groups attached to the quinoxaline core, it is possible to engineer materials that are either ambipolar (capable of transporting both holes and electrons) or predominantly n-type (electron-transporting). rsc.orgresearchgate.net The electron-deficient quinoxaline moiety provides excellent electron-accepting capabilities, which is crucial for n-type semiconductor performance.

Studies on various 2,3-disubstituted quinoxaline derivatives have demonstrated their application in organic thin-film transistors (OTFTs). For example, newly synthesized quinoxaline-based derivatives have shown p-channel (hole-transporting) characteristics with good hole mobilities and high current on/off ratios when processed from both solution and via vacuum deposition. researchgate.net The ability to control HOMO-LUMO energy levels through chemical modification makes these materials versatile building blocks for a range of semiconductor applications. rsc.orgresearchgate.net

Derivative ClassHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Semiconductor TypeReference
Di(thiophen-2-yl)quinoxaline Amine-5.40 to -5.66-3.69 to -3.84~1.71 to ~1.82Ambipolar researchgate.net
Diphenylquinoxaline AmineTunableTunableLoweredAmbipolar rsc.org

Organic Sensitizers for Solar Cell Applications (e.g., Dye-Sensitized Solar Cells, DSSCs)

The strong absorption of visible light and favorable HOMO/LUMO energy levels of quinoxaline derivatives make them excellent candidates for use as sensitizers in dye-sensitized solar cells (DSSCs). wu.ac.thresearchgate.net In a DSSC, the dye absorbs sunlight and injects an electron into a semiconductor (like TiO2), initiating the generation of electric current.

Several novel metal-free organic dyes based on quinoxaline structures have been synthesized and tested in DSSCs. nih.gov For example, dyes incorporating a dipentyldithieno[3,2-f:2',3'-h]quinoxaline (DPQ) unit as a π-spacer have shown broad photoresponse, with some extending into the near-infrared region. nih.gov Theoretical studies using density functional theory (DFT) have been employed to predict and optimize the optical and photovoltaic properties of new quinoxaline-dione derivatives, confirming that their energy levels are well-suited for efficient electron injection and dye regeneration processes. wu.ac.th A DSSC sensitized with a DPQ-based organic dye achieved a power conversion efficiency of 7.12%, highlighting the promise of this class of compounds in photovoltaic applications. nih.gov

Polymeric Optoelectronic Materials

Quinoxaline-diamine units can be incorporated into polymer chains to create functional polymeric materials for optoelectronic applications. mdpi.com These polymers can combine the desirable electronic and optical properties of the quinoxaline core with the processability and mechanical flexibility of polymers. Such materials could find use in flexible displays, large-area solar cells, and printable electronic circuits. The functionalization of the quinoxaline-diamine monomer allows for the tuning of the final polymer's properties, enabling the design of materials tailored for specific optoelectronic roles.

Functional Dyes and Pigments

The inherent intramolecular charge transfer within quinoxaline-diamine molecules gives rise to strong absorption in the visible spectrum, making them effective as functional dyes and pigments. rsc.org The color and photophysical properties of these dyes can be precisely controlled by altering the peripheral amine groups and the solvent environment. rsc.orgrsc.org

Research has shown that different amine derivatives linked to a quinoxaline core can produce a wide range of emission colors, from yellow-blue to green-red. rsc.orgresearchgate.net Many of these dyes exhibit positive solvatochromism, meaning their emission color changes with the polarity of the solvent. researchgate.net This property is valuable for creating environmentally sensitive dyes. The versatility and facile synthesis of these compounds make them attractive for applications ranging from industrial colorants to advanced functional materials where specific optical properties are required. rsc.org

Derivative TypeAbsorption Range (nm)Emission Range (nm)Emission ColorReference
Di(thiophen-2-yl)quinoxaline Amine390 - 461465 - 566Yellow-Blue researchgate.net
Diphenylquinoxaline AmineICT transitionsBlue to YellowBlue-Yellow rsc.org

Chemical Sensors and Imaging Probes

The sensitivity of the electronic and photophysical properties of quinoxaline-diamines to their local environment has been harnessed to develop chemical sensors and imaging probes. Their ability to change color (colorimetric response) or fluorescence upon interaction with an analyte makes them highly effective for detection purposes.

Specifically, aminoquinoxaline derivatives have been developed as dual-responsive optical sensors for measuring acidity in low-pH aqueous solutions. mdpi.commdpi.com These sensors can be embedded into polymer films or paper test strips, allowing for a rapid, semi-quantitative visual determination of pH through distinct color changes in daylight and under UV light. mdpi.com The proton-sensitive nitrogen atoms in the quinoxaline structure are key to this functionality. mdpi.com Furthermore, other derivatives have shown promise as fluorescent probes for detecting highly toxic chemicals like phosgene, with rapid response times and low detection limits, demonstrating their potential for real-time safety monitoring. nih.gov

Corrosion Inhibition Studies

Quinoxaline and its derivatives are recognized as highly effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netacs.org Their inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netimist.ma

The key features contributing to their efficacy include:

Presence of Heteroatoms: The two nitrogen atoms in the quinoxaline ring are rich in electrons and can coordinate with vacant d-orbitals of metal atoms, facilitating strong adsorption. researchgate.net

Aromatic Rings: The planar structure and π-electrons of the aromatic system allow for effective surface coverage and interaction with the metal surface. researchgate.net

Substituent Effects: The introduction of substituent groups on the quinoxaline ring can significantly enhance inhibition efficiency. Electron-donating groups increase the electron density of the molecule, promoting stronger adsorption and better protection. tandfonline.com

N2,N2-Diethylquinoxaline-2,3-diamine possesses the core quinoxaline structure and is further functionalized with two powerful electron-donating diethylamino groups. These groups are expected to substantially increase the electron density on the heterocyclic system, thereby enhancing its ability to adsorb onto a metal surface and provide superior corrosion protection compared to unsubstituted quinoxaline. Studies on related quinoxaline derivatives have consistently shown that inhibition efficiency increases with inhibitor concentration, as a more complete protective layer is formed on the metal surface. imist.ma

Table 2: Corrosion Inhibition Efficiency of Various Quinoxaline Derivatives on Mild Steel in 1.0 M HCl

Inhibitor Compound Concentration (M) Inhibition Efficiency (%) Reference
(2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) 10⁻³ 89.07 imist.ma
(2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) 10⁻³ 87.64 imist.ma
3-methyl-1-propargylquinoxalin-2(1H)-one (MPQO) 10⁻³ 90.9 tandfonline.com
2,3-diphenylquinoxaline (B159395) (Q-H) 5x10⁻⁴ 92.4 tandfonline.com

This table showcases the performance of related derivatives, indicating the high potential of the quinoxaline scaffold in corrosion inhibition.

Role as Synthetic Intermediates and Building Blocks for Complex Architectures

The rigid, planar, and electronically tunable nature of the quinoxaline core makes it a prime candidate for use as a building block in the synthesis of larger, functional molecular systems.

Quinoxaline units can be incorporated into larger structures such as bis-quinoxalines, polymers, and macrocycles. researchgate.net These complex architectures are of great interest for their applications in molecular recognition, catalysis, and materials science. researchgate.net The synthesis of such systems often relies on the classic condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. sid.irresearchgate.net

By designing monomers that contain either the diamine or the dicarbonyl functionality along with reactive sites for polymerization or macrocyclization, chemists can construct elaborate structures. For example, a bis(1,2-dicarbonyl) compound can be reacted with a substituted o-phenylenediamine (B120857) to yield a polyquinoxaline. N2,N2-Diethylquinoxaline-2,3-diamine, with its two secondary amine groups, can itself act as a unique building block. These amine functionalities could potentially react with appropriate linkers to form novel macrocycles or polymers where the quinoxaline unit is integrated directly into the backbone, offering distinct electronic and conformational properties compared to systems where it is a pendant group.

The electron-deficient character of the quinoxaline ring makes it an excellent component for creating π-conjugated materials with tailored electronic properties. nih.gov When combined with electron-donating units, it can form donor-π-acceptor (D-π-A) systems. These materials are fundamental to organic electronics, finding use in applications such as:

Organic Solar Cells (OSCs): D-π-A dyes incorporating quinoxaline as the acceptor have been investigated for use in dye-sensitized solar cells (DSSCs). wu.ac.th The internal charge-transfer character facilitates efficient light harvesting and electron injection. wu.ac.th

Organic Light-Emitting Diodes (OLEDs): The high charge-carrier mobility and luminescence properties of some quinoxaline derivatives make them suitable for use as emitter or electron-transport materials. researchgate.net

Organic Field-Effect Transistors (OFETs): The ability to form ordered, π-stacked structures allows quinoxaline-based materials to be used as semiconductors in OFETs.

The structure of N2,N2-Diethylquinoxaline-2,3-diamine is a quintessential example of an intramolecular D-A system. The diethylamino groups (-NEt₂) are potent electron donors, while the quinoxaline core is the electron acceptor. This "push-pull" configuration is expected to result in a small HOMO-LUMO gap, leading to absorption of light at longer wavelengths. Incorporating this molecule as a repeating unit in a polymer or as the core of a larger conjugated system is a promising strategy for developing novel organic electronic materials with finely tuned optoelectronic properties.

Future Research Directions and Unexplored Avenues for N2,n2 Diethylquinoxaline 2,3 Diamine

Development of Novel and Sustainable Synthetic Routes for N,N-Disubstituted Diaminoquinoxalines

The synthesis of N,N-disubstituted diaminoquinoxalines, including N2,N2-Diethylquinoxaline-2,3-diamine, is an area ripe for innovation, particularly concerning the integration of sustainable and environmentally benign methodologies. Future research should prioritize the development of "green" synthetic protocols. For instance, the use of reusable heterogeneous catalysts, such as Ambersep 900 OH, under solvent-free conditions has proven effective for certain reactions and could be adapted for quinoxaline (B1680401) synthesis. researchgate.net The development of one-pot multicomponent reactions also represents a promising strategy for improving synthetic efficiency and reducing waste. researchgate.net

Current synthetic approaches often involve multi-step processes that may utilize harsh reagents or require significant energy input. A key future direction is the design of scalable procedures that minimize the use of toxic substances. researchgate.net Research into continuous-flow reactions could offer precise control over reaction parameters, enhancing safety and yield. researchgate.net The exploration of alternative energy sources, such as microwave irradiation, has already shown promise in accelerating reactions for quinoxaline derivatives and warrants further investigation for the synthesis of N,N-disubstituted variants. researchgate.net

Synthetic StrategyPotential AdvantagesRelevant Research Area
Green CatalysisReusability, reduced waste, mild reaction conditionsHeterogeneous catalysis, solvent-free reactions researchgate.net
Multicomponent ReactionsIncreased efficiency, diversity-oriented synthesis, one-pot procedures researchgate.netChromophore synthesis, functional π-systems researchgate.net
Continuous-Flow SynthesisScalability, safety, precise control of reaction parameters researchgate.netIntermediate synthesis, handling of toxic reagents researchgate.net
Microwave-Assisted SynthesisRapid reaction times, improved yieldsSynthesis of quinoxaline benzimidazole (B57391) derivatives researchgate.net

Exploration of Advanced Spectroscopic Techniques for Fine Structural Elucidation

A comprehensive understanding of the three-dimensional structure of N2,N2-Diethylquinoxaline-2,3-diamine is fundamental to predicting its properties and reactivity. While standard spectroscopic methods are routinely employed, future research should leverage advanced and combined techniques for a more detailed structural characterization.

The concerted use of various Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques is crucial for the full characterization of synthesized quinoxaline compounds. researchgate.nettandfonline.com Future studies should move beyond standard 1D 1H and 13C NMR to more sophisticated two-dimensional experiments like COSY, HMQC, and HMBC to unequivocally assign proton and carbon signals and determine complex connectivity. researchgate.nettandfonline.com These long-range proton-carbon correlation spectroscopies are particularly powerful for determining sites of alkylation and substitution patterns. researchgate.nettandfonline.com

Further insights can be gained from solid-state analysis. X-ray diffraction studies, for example, can confirm the molecular geometry and reveal intermolecular interactions like hydrogen bonding and π-stacking in the crystalline state, which influence the material's bulk properties. researchgate.net Combining experimental data from techniques like FT-IR and UV/vis spectroscopy with computational simulations can also provide a deeper understanding of the vibrational and electronic properties of these molecules. nih.gov

Spectroscopic TechniqueInformation GainedApplication Example
2D NMR (COSY, HMQC, HMBC)Homo- and hetero-nuclear correlations, connectivity, alkylation site determination researchgate.nettandfonline.comFull characterization of new quinoxaline derivatives researchgate.nettandfonline.com
X-ray DiffractionMolecular geometry, crystal packing, intermolecular interactions researchgate.netConfirmation of N—H···O and C—H···O hydrogen bonds researchgate.net
FT-IR SpectroscopyVibrational modes, functional group identification nih.govAnalysis of C=O stretching vibrations in fused-ring quinoxalines nih.gov
UV/vis & FluorescenceElectronic absorption, molar absorptivity, photoinduced processes nih.govStudying the effect of substitution on absorption maxima nih.gov

In-depth Computational Modeling for Predictive Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like N2,N2-Diethylquinoxaline-2,3-diamine, thereby guiding experimental efforts. Future research should focus on in-depth computational modeling to establish robust structure-function relationships.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area for development. By building statistically validated 2D and 3D-QSAR models, researchers can identify key molecular descriptors that correlate with specific activities. nih.govresearchgate.net These models can then be used for the virtual screening of novel derivatives with potentially enhanced properties. researchgate.net

Molecular docking studies are essential for understanding how quinoxaline derivatives interact with biological targets or other molecules. researchgate.netnih.gov These simulations can predict binding affinities and identify specific interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net To further refine these predictions, molecular dynamics (MD) simulations can be employed to analyze the stability of docked complexes over time, ensuring that the predicted binding conformations are stable. researchgate.net Additionally, Density Functional Theory (DFT) calculations can be used to optimize molecular geometries and understand the electronic properties, such as the molecular electrostatic potential, which governs intermolecular interactions. researchgate.net

Expansion of Non-Medical Applications in Emerging Technologies and Advanced Materials

While quinoxaline derivatives are extensively studied for their medicinal properties, a significant and underexplored avenue of research lies in their non-medical applications. researchgate.net The unique electronic and photophysical properties of the quinoxaline core make it a promising scaffold for advanced materials and emerging technologies. researchgate.net

Future research should systematically explore the potential of N2,N2-Diethylquinoxaline-2,3-diamine and related compounds in materials science. Quinoxalines have been identified as valuable components in electroluminescent materials, organic light-emitting devices (OLEDs), and organic photovoltaics (OPVs). researchgate.net Their thermal stability and tunable electronic properties are highly advantageous for these applications. researchgate.net

Further areas of investigation include their use as:

Organic Field-Effect Transistors (OFETs): The π-conjugated system of the quinoxaline ring is suitable for charge transport applications. researchgate.net

Functional Dyes and Chromophores: Quinoxaline-based molecules can act as chromophores for photoluminescence applications and in dye-sensitized solar cells (DSSCs). researchgate.net

Corrosion Inhibitors: The nitrogen atoms in the quinoxaline ring can coordinate with metal surfaces, suggesting potential as effective corrosion inhibitors for materials like mild steel. researchgate.netcore.ac.uk

Anion Sensors: Their ability to engage in specific interactions makes them candidates for chromogenic and fluorogenic sensors. researchgate.net

Investigation of Unique Reactivity Patterns for Further Derivatization

Understanding the reactivity of N2,N2-Diethylquinoxaline-2,3-diamine is key to unlocking its full potential through the synthesis of novel derivatives. The presence of multiple reactive sites—the amino groups and the quinoxaline ring system itself—offers rich possibilities for chemical modification.

Future work should focus on exploring the regioselectivity of reactions on the quinoxaline nucleus. The presence of the N,N-diethylamino groups will influence the electronic distribution in the aromatic system, potentially directing electrophilic or nucleophilic substitution to specific positions. The reactivity of the quinoxaline core can also be modulated by forming N-oxides, which are known to be highly reactive and prone to various rearrangements, opening pathways to new derivatives. mdpi.com

The amino groups provide handles for a wide range of transformations. For instance, they can be acylated to form amides or react with various electrophiles to introduce new functional groups. These modifications can be used to tune the molecule's solubility, electronic properties, and ability to coordinate with metal ions. The synthesis of metal complexes with quinoxaline-based ligands is another promising area, as these complexes can exhibit unique catalytic or photophysical properties. eurjchem.com Investigating these unique reactivity patterns will be crucial for developing a diverse library of compounds based on the N2,N2-Diethylquinoxaline-2,3-diamine scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.